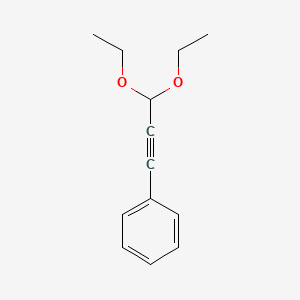

Phenylpropargyl aldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-diethoxyprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEGZYXCDQFSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210362 | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-95-6 | |

| Record name | (3,3-Diethoxy-1-propyn-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6142-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocinnamaldehyde-diethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal: Properties, Synthesis, and Applications

Foreword

In the landscape of modern organic synthesis, the strategic use of bifunctional molecules—compounds bearing multiple reactive sites—is paramount for the efficient construction of complex molecular architectures. Phenylpropargyl aldehyde diethyl acetal stands out as a quintessential example of such a versatile building block. Its structure elegantly combines a protected aldehyde with a reactive terminal alkyne, offering chemists a powerful tool for sequential and diverse chemical transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, particularly for researchers, scientists, and professionals in drug development who rely on such intermediates to drive innovation. We will delve into the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3,3-diethoxyprop-1-ynylbenzene, is a clear, colorless to light yellow liquid at room temperature.[1][2] Its utility in the lab is defined by a unique combination of a stable protecting group and a reactive functional handle. The diethyl acetal moiety effectively masks the highly reactive aldehyde, rendering it inert to a wide range of nucleophilic and basic conditions, while the terminal phenylalkyne group remains available for a host of transformations.

This dual nature is the cornerstone of its application in multi-step syntheses, allowing for selective manipulation of the alkyne without interference from the latent aldehyde functionality.[1] The physical properties of the compound are critical for its practical handling, purification, and reaction setup, such as requiring vacuum distillation for purification due to its relatively high boiling point.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,3-diethoxyprop-1-ynylbenzene | [1][3][4] |

| CAS Number | 6142-95-6 | [1][3][5][6] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][3][6][7] |

| Molecular Weight | 204.26 g/mol | [1][3][4][6] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 99-100 °C at 2 mmHg | [2][8] |

| Density | 0.991 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.517 | [2][3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

| Storage Temperature | 2-8°C | [2][7] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound involves the reaction of phenylacetylene with triethyl orthoformate, catalyzed by a Lewis acid such as zinc iodide.[2][8] This method is efficient, with reported yields often exceeding 70%.[2][8] The choice of triethyl orthoformate is strategic; it serves as the source of the ethoxy groups and also acts as a dehydrating agent, driving the equilibrium towards acetal formation by consuming the ethanol byproduct. Zinc iodide is an effective catalyst as it activates the orthoformate for nucleophilic attack by the acetylide.

Experimental Protocol: Synthesis from Phenylacetylene

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Phenylacetylene (0.50 mole)

-

Triethyl orthoformate (0.50 mole)

-

Zinc iodide (3.0 g)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Flask equipped with a Vigreux column (12-inch) and distillation head

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Vigreux column and distillation head, combine phenylacetylene (0.50 mole), triethyl orthoformate (0.50 mole), and zinc iodide (3.0 g).[2][8]

-

Reaction Execution: Heat the flask. The reaction temperature needs to reach approximately 135°C for the ethanol byproduct to begin distilling.[2][8] Continue heating, allowing the reaction mixture temperature to rise to 200-210°C over about 1 hour, while collecting the ethanol distillate (boiling point 65-88°C).[2][8]

-

Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture and wash the precipitate with a small volume of diethyl ether.[2][8]

-

Purification: Combine the filtrate and the ether wash. The product is then purified by vacuum distillation, collecting the fraction at 99-100°C at 2.0 mmHg.[2][8] This step is crucial to remove unreacted starting materials and high-boiling impurities.

-

Characterization: The purified product can be characterized by IR spectroscopy, which should show a characteristic alkyne C≡C stretch around 2200-2250 cm⁻¹ and C-O ether stretches in the 1050-1150 cm⁻¹ region.[8] ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the orthogonal reactivity of its two key functional groups. The acetal is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde. The phenylalkyne moiety can participate in a wide array of reactions.

Key Reaction Pathways

-

Acetal Hydrolysis (Deprotection): Treatment with aqueous acid (e.g., HCl, H₂SO₄) efficiently cleaves the acetal, liberating the parent phenylpropargyl aldehyde and two equivalents of ethanol.[1] This reaction is fundamental to its use as a protected aldehyde building block.

-

[4+2] Annulation for Isoquinolone Synthesis: In medicinal chemistry, this acetal is a crucial substrate for rhodium(III)-catalyzed [4+2] annulation reactions with N-substituted aryl amides to produce highly functionalized isoquinolone derivatives, which are important heterocyclic scaffolds in drug discovery.[1]

-

Aldol-Type Reactions: The deprotected aldehyde can undergo aldol reactions, while the intact acetal's alkyne can be metallated and used as a nucleophile in reactions that form propargylic alcohols.[3]

-

Click Chemistry: The terminal alkyne functionality makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings.[1]

Reaction Pathways Diagram

Caption: Key reaction pathways for this compound.

Protocol: Acetal Hydrolysis

This protocol provides a general method for the deprotection of the acetal to yield the aldehyde.

Materials:

-

This compound (10 mmol)

-

Tetrahydrofuran (THF), 20 mL

-

2M Hydrochloric acid (10 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction: Dissolve the acetal in THF in a round-bottom flask. Add the 2M HCl solution.

-

Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylpropargyl aldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization Insights

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The spectrum is highly characteristic. Aromatic protons typically appear as a multiplet between 7.2-7.5 ppm. The single acetal proton (CH) gives a signal around 5.4 ppm. The two ethoxy groups (-OCH₂CH₃) are diagnostic: due to the chiral center at the acetal carbon, the methylene (CH₂) protons are diastereotopic and may appear as a complex multiplet rather than a simple quartet.[9] The methyl (CH₃) protons will appear as a triplet around 1.2 ppm.

-

¹³C NMR: Key signals include those for the two alkynyl carbons (approx. 85-90 ppm), the acetal carbon (approx. 99-102 ppm), the aromatic carbons (120-135 ppm), and the ethoxy carbons (CH₂ at ~60 ppm, CH₃ at ~15 ppm).

-

IR Spectroscopy: A sharp, medium-intensity absorption corresponding to the C≡C triple bond stretch is expected in the 2200-2250 cm⁻¹ region.[8] Strong C-O stretching bands for the acetal will be present between 1050-1150 cm⁻¹.

Safety, Handling, and Storage

While comprehensive toxicological data is limited, this compound is known to be an irritant.[1][10] Adherence to standard laboratory safety protocols is mandatory.

-

Handling: Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] Avoid contact with eyes, skin, and clothing, and prevent inhalation of vapors.[10]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][7][10] This minimizes degradation and potential side reactions.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical aid.

-

-

Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[10]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its value lies in the strategic combination of a stable, acid-labile protected aldehyde and a reactive alkyne. This unique structural arrangement provides chemists with a reliable platform for constructing complex molecules, from medicinally relevant isoquinolones to fragrance compounds.[1][3][7] A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- EvitaChem. Buy this compound (EVT-300870) | 6142-95-6.

- Smolecule. Buy this compound | 6142-95-6.

- Cole-Parmer. Material Safety Data Sheet - this compound, 98%.

- Biosynth. This compound | 6142-95-6 | FP172324.

- Fisher Scientific. Phenylpropiolaldehyde diethyl acetal, 98%.

- Santa Cruz Biotechnology. This compound | CAS 6142-95-6.

- PubChem. This compound | C13H16O2 | CID 64818.

- Sigma-Aldrich. This compound 98 6142-95-6.

- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6.

- SpectraBase. This compound - Optional[13C NMR] - Spectrum.

- SAFETY D

- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6.

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis.

- Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. (2018).

- Luminix Health. This compound.

Sources

- 1. Buy this compound | 6142-95-6 [smolecule.com]

- 2. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]

- 3. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]

- 4. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylpropiolaldehyde diethyl acetal, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound | 6142-95-6 | FP172324 [biosynth.com]

- 8. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal (CAS No. 6142-95-6)

Abstract

This compound, registered under CAS number 6142-95-6, is a bifunctional chemical intermediate of significant interest in modern organic synthesis. Its structure uniquely combines a stable, protected aldehyde in the form of a diethyl acetal with a reactive terminal alkyne. This orthogonal reactivity makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the construction of heterocyclic compounds and in multi-step synthetic sequences where controlled, stepwise functionalization is paramount. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, spectroscopic signature, key synthetic applications, and essential safety and handling information.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 3,3-diethoxyprop-1-ynylbenzene and phenylpropiolic aldehyde diethyl acetal, is a clear, colorless to yellow liquid at room temperature.[1][2] The acetal functionality serves as a robust protecting group for the otherwise reactive and potentially unstable phenylpropargyl aldehyde, allowing for selective reactions at the alkyne terminus without interference.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6142-95-6 | [3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [3][4] |

| Molecular Weight | 204.26 g/mol | [3][5] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 99-100 °C at 2 mmHg | [1] |

| Density | 0.991 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.517 | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

| Storage Conditions | Refrigerate at 2-8°C in a tightly sealed container | [6][7] |

Synthesis and Manufacturing Protocols

The synthesis of this compound is constrained by the limited commercial availability and instability of its parent aldehyde, which is prone to polymerization.[3] Therefore, methods that bypass or protect the aldehyde in situ are preferred.

Recommended Protocol: The Howk-Sauer Method

The most reliable and high-yielding procedure for preparing this compound is the direct condensation of phenylacetylene with triethyl orthoformate, catalyzed by zinc iodide.[1][7] This method avoids the isolation of the unstable aldehyde.

Experimental Protocol:

-

To a flask equipped with a Vigreux column and distillation head, add phenylacetylene (0.50 mole), triethyl orthoformate (0.50 mole), and zinc iodide catalyst (3.0 g).[7]

-

Heat the reaction mixture to 135°C to initiate the reflux of ethanol, a byproduct of the reaction.

-

Over a period of approximately one hour, gradually increase the reaction temperature to 200-210°C, collecting the ethanol distillate (b.p. 65-88°C).[7]

-

After the theoretical amount of ethanol has been removed, cool the reaction mixture.

-

Filter the cooled mixture to remove the catalyst. Wash the precipitate with a small volume of diethyl ether and combine the washing with the filtrate.

-

Purify the filtrate by vacuum distillation to yield this compound (72-78% yield).[1][7]

Causality and Insights: The use of triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction forward by consuming water that would otherwise hydrolyze the acetal product. Zinc iodide is an effective Lewis acid catalyst for this transformation. The gradual removal of the ethanol byproduct is critical to shift the reaction equilibrium towards the product, ensuring a high yield.

Caption: Howk-Sauer synthesis of the target acetal.

Alternative Method: Direct Acetalization

A more direct, though often less efficient, route is the acid-catalyzed reaction of phenylpropargyl aldehyde with ethanol.[1]

Mechanism: The reaction mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by a nucleophilic attack from an ethanol molecule to form a hemiacetal intermediate. A second ethanol molecule then displaces the hydroxyl group (after protonation to form a good leaving group, water) to yield the final diethyl acetal.[3] This method's primary drawback is the instability of the starting aldehyde.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Observation | Interpretation | Source(s) |

| FTIR | ~2237 cm⁻¹ (strong, sharp) | C≡C (conjugated internal alkyne) stretch | [1] |

| ~1327, 1093 cm⁻¹ (strong) | ν C–O–C (acetal) stretch | [1] | |

| ~2927 cm⁻¹ (strong) | ν C–H (alkyl) stretch | [1] | |

| GC-MS | Top Peak: m/z 131 | A key fragment in the electron ionization mass spectrum. | [5] |

| ¹H NMR | Available from suppliers | Expected signals for phenyl, ethoxy, and methine protons. | [5] |

| ¹³C NMR | Available from suppliers | Expected signals for aromatic, alkynyl, and acetal carbons. | [5][8] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed selectively. The alkyne is available for a host of coupling and cycloaddition reactions, while the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde for subsequent transformations.[1]

Caption: Orthogonal reactivity of the title compound.

Table 3: Major Synthetic Applications

| Application | Reaction Type | Key Features & Outcome | Source(s) |

| Isoquinolone Synthesis | Rhodium-catalyzed [4+2] Annulation | Serves as a crucial alkyne substrate for annulation with N-acyloxyanilines, leading to functionalized isoquinolones, which are important scaffolds in medicinal chemistry. | [1][3][6] |

| Preparation of Z-Cinnamaldehyde | Multi-step synthesis | Utilized as a stable precursor where the alkyne is first modified, followed by deprotection and reduction to form the target aldehyde, a valuable fragrance and flavoring agent. | [1][3] |

| Heterocycle Construction | Cycloaddition / Condensation | Acts as a versatile three-carbon building block for synthesizing a range of heterocycles including pyrazoles, isoxazoles, and benzofurans. | [6][9] |

| Click Chemistry | Azide-Alkyne Cycloaddition | The terminal alkyne readily participates in copper-catalyzed click reactions to form triazole-containing molecules, useful in drug discovery and materials science. | [1] |

Safety, Handling, and Storage

While the toxicological properties have not been fully investigated, this compound is considered an irritant.[10] Standard laboratory safety protocols must be strictly followed.

-

Hazard Identification : May cause eye, skin, and respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[10]

-

First Aid Measures :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10]

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

-

-

Handling and Storage : Wash hands thoroughly after handling. Keep the container tightly closed when not in use. Store in a refrigerator (2-8°C) to ensure long-term stability.[6][10]

-

Spill Management : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.[10]

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its value lies in the stable protection of a reactive aldehyde, which grants chemists the freedom to perform extensive manipulations on the alkyne moiety. Its demonstrated utility in the synthesis of complex heterocyclic systems, such as isoquinolones, underscores its role as a powerful tool for professionals in organic synthesis and drug development. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

- EvitaChem. (n.d.). This compound (EVT-300870) | 6142-95-6.

- Smolecule. (n.d.). Buy this compound | 6142-95-6.

- Biosynth. (n.d.). This compound | 6142-95-6 | FP172324.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

-

PubChem. (n.d.). This compound | C13H16O2 | CID 64818. Retrieved from [Link].

- BOC Sciences. (n.d.). CAS 6142-95-6 this compound.

- Guidechem. (n.d.). PHENYLPROPIOLALDEHYDE DIETHYL ACETAL 6142-95-6 wiki.

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link].

- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.

- Luminix Health. (n.d.). This compound.

- ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-phenylpropionaldehyde dimethyl acetal.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis.

- Advanced Biotech. (2025). SDS.

-

Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link].

- RSC Publishing. (n.d.). The syntheses and infrared spectra of some acetals and ketals.

- ChemicalBook. (n.d.). 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum.

-

MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Phenylpropynal - the NIST WebBook. Retrieved from [Link].

- Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Propylhept-2-enal and Related Unsaturated Aldehydes.

- The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal, 6314-97-2.

Sources

- 1. Buy this compound | 6142-95-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6142-95-6 | FP172324 [biosynth.com]

- 7. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Phenylpropargyl Aldehyde Diethyl Acetal

Executive Summary

Phenylpropargyl aldehyde diethyl acetal, systematically named (3,3-diethoxyprop-1-yn-1-yl)benzene, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1][2] Its molecular architecture, featuring a terminal phenyl-substituted alkyne and a protected aldehyde in the form of a diethyl acetal, makes it a highly versatile and valuable building block.[1][3] The acetal group provides robust protection for the reactive aldehyde functionality under neutral or basic conditions, allowing for selective transformations at the alkyne terminus.[1] Conversely, the alkyne is available for a wide array of coupling and cyclization reactions. This guide provides a detailed examination of its molecular structure, physicochemical properties, primary synthetic routes, and key applications, with a focus on its role in the synthesis of complex molecules such as isoquinolones and cinnamaldehyde derivatives.[1][4][5]

Core Molecular Structure and Physicochemical Properties

2.1 Structural Elucidation

This compound (CAS No: 6142-95-6) is characterized by three primary functional domains:

-

Phenyl Group (C₆H₅-): Provides aromatic character and serves as a steric and electronic anchor for the molecule.[1]

-

Internal Alkyne (-C≡C-): A region of high electron density, this rigid, linear triple bond is the primary site for additions, cycloadditions, and coupling reactions.

-

Diethyl Acetal [-CH(OCH₂CH₃)₂]: This moiety serves as a protecting group for the parent aldehyde.[1] It is stable to nucleophiles, bases, and reducing agents, yet can be readily cleaved under acidic conditions to liberate the aldehyde for subsequent transformations.[1]

The combination of a reactive alkyne and a masked aldehyde within the same molecule allows for a synthetic strategy where reactions can be performed on the alkyne without interference from the aldehyde, which can then be deprotected for further functionalization.[1]

2.2 Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6142-95-6 | [4][6][7] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][4] |

| Molecular Weight | 204.26 g/mol | [1][2][4][7] |

| IUPAC Name | 3,3-diethoxyprop-1-ynylbenzene | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 99-100 °C at 2 mmHg | [1][5] |

| Density | 0.991 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.517 | [4][5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water. | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [5][6] |

2.3 Spectroscopic Signature

The molecular structure is unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons, a triplet at ~5.5 ppm for the single acetal proton [-CH(O-)₂], a quartet at ~3.6-3.8 ppm for the methylene protons of the ethoxy groups (-OCH₂CH₃), and a triplet at ~1.2 ppm for the terminal methyl protons (-OCH₂CH₃).

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, two signals for the alkyne carbons (~85-90 ppm), a signal for the acetal carbon (~92 ppm), and signals for the ethoxy carbons (~60 ppm for CH₂ and ~15 ppm for CH₃).[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 2200-2250 cm⁻¹ corresponding to the C≡C stretch, strong C-O stretching bands in the 1050-1150 cm⁻¹ region for the acetal, and characteristic C-H stretches for the aromatic and aliphatic portions of the molecule.[9]

Synthesis and Mechanism

3.1 Primary Synthetic Route: Acid-Catalyzed Acetalization

The most direct and common synthesis of this compound is the acid-catalyzed reaction of phenylpropargyl aldehyde with ethanol.[1][4] The causality behind this choice is efficiency and functional group tolerance. The aldehyde is significantly more electrophilic than the alkyne, allowing for a selective reaction. An acid catalyst, such as hydrochloric acid or perchloric acid, is required to protonate the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by ethanol.[1] The reaction proceeds through a hemiacetal intermediate, which is then protonated and loses water to form an oxocarbenium ion, which is subsequently attacked by a second molecule of ethanol to yield the final acetal product.[1]

3.2 Workflow Diagram: Synthesis of this compound

Sources

- 1. Buy this compound | 6142-95-6 [smolecule.com]

- 2. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]

- 5. This compound 98 6142-95-6 [sigmaaldrich.com]

- 6. This compound | 6142-95-6 | FP172324 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

Phenylpropargyl aldehyde diethyl acetal synthesis and characterization

An In-depth Guide to the Synthesis and Characterization of Phenylpropargyl Aldehyde Diethyl Acetal

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable synthetic intermediate. The document outlines a robust and well-established synthetic protocol centered on the Grignard reaction between phenylacetylide and triethyl orthoformate. It delves into the underlying reaction mechanism, offers detailed, step-by-step experimental procedures, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended for researchers and chemists in organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-purity outcomes.

Introduction: Significance of Propargyl Acetals

Propargyl aldehydes and their protected forms, such as diethyl acetals, are highly versatile building blocks in organic synthesis. The presence of both an alkyne and a masked aldehyde functionality allows for orthogonal chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials. This compound, specifically, serves as a precursor for introducing the phenylpropargyl moiety in various molecular scaffolds. The acetal group provides crucial protection for the highly reactive aldehyde, preventing unwanted side reactions while transformations are carried out on the terminal alkyne.

Synthesis Strategy & Mechanism

Rationale for the Selected Synthetic Route

The most efficient and widely adopted method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to an orthoformate ester, such as triethyl orthoformate. This approach is favored due to the high availability and relatively low cost of the starting materials: phenylacetylene, magnesium, and triethyl orthoformate. The reaction proceeds through a Grignard reagent, which is a powerful and reliable method for forming carbon-carbon bonds.

The causality behind this choice rests on the high nucleophilicity of the organomagnesium acetylide and the electrophilic nature of the central carbon atom in triethyl orthoformate. The reaction is generally clean and provides good yields of the desired acetal, making it a trustworthy and scalable protocol in a laboratory setting.

Reaction Mechanism

The synthesis involves two primary stages:

-

Formation of the Grignard Reagent: Phenylacetylene is first deprotonated by a stronger Grignard reagent, typically ethylmagnesium bromide (formed in situ from ethyl bromide and magnesium), to generate the phenylacetylide magnesium bromide. The terminal proton of phenylacetylene is acidic (pKa ≈ 25) enough to be removed by the potent alkyl Grignard base.

-

Nucleophilic Attack: The resulting acetylide acts as a potent nucleophile, attacking the electrophilic carbon of triethyl orthoformate. This addition leads to a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of an ethoxide moiety yields the final product, this compound.

The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water, which would quench the nucleophile and halt the reaction.

Caption: Overall experimental workflow from synthesis to characterization.

Materials and Instrumentation

-

Reagents: Magnesium turnings, ethyl bromide, phenylacetylene, triethyl orthoformate, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Instrumentation: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, vacuum distillation apparatus, rotary evaporator, NMR spectrometer, IR spectrometer.

Step-by-Step Synthesis Protocol

Note: All glassware must be oven-dried before use, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings (1.1 equivalents) in a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous diethyl ether.

-

Grignard Formation: Add a solution of ethyl bromide (1.05 equivalents) in anhydrous diethyl ether dropwise from the funnel. The reaction should initiate spontaneously (slight bubbling and warming). If it does not, gentle warming may be required. After initiation, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

Phenylacetylide Formation: Once the magnesium has been consumed, cool the flask in an ice bath. Add a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether dropwise. A vigorous evolution of ethane gas will be observed. Allow the mixture to stir for 30 minutes at room temperature after the addition is complete.

-

Reaction with Orthoformate: Add triethyl orthoformate (1.2 equivalents) dropwise to the solution of phenylacetylide magnesium bromide at 0 °C.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This step hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product obtained is a pale yellow oil. It should be purified by vacuum distillation . The fraction collected at the appropriate boiling point and pressure will yield the pure this compound.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. The data presented below are representative values reported in the literature.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.45-7.30 (m, 5H, Ar-H ), 5.45 (s, 1H, -CH (OEt)₂), 3.80-3.60 (m, 4H, -OCH ₂CH₃), 1.25 (t, 6H, -OCH₂CH ₃) |

| ¹³C NMR | Chemical Shift (δ) | ~132 (Ar-C), 129 (Ar-C), 128 (Ar-C), 122 (Ar-Cipso), 92.0 (-C ≡C-), 91.5 (-C≡C -), 61.5 (-OC H₂CH₃), 15.0 (-OCH₂C H₃) |

| IR | Wavenumber (cm⁻¹) | ~2250-2200 (C≡C stretch, weak), ~1120 & 1060 (C-O stretch, strong) |

| Appearance | Physical State | Colorless to pale yellow oil |

-

¹H NMR Analysis: The singlet at ~5.45 ppm is characteristic of the acetal proton. The multiplets in the aromatic region confirm the phenyl group. The quartet and triplet patterns are definitive for the two ethoxy groups.

-

¹³C NMR Analysis: The two signals around 92 and 91.5 ppm are indicative of the alkyne carbons. The signal at ~92.0 ppm corresponds to the acetal carbon.

-

IR Analysis: The weak C≡C stretching frequency confirms the presence of the internal alkyne. The strong C-O stretching bands are characteristic of the acetal functionality.

Safety and Handling Precautions

-

Diethyl Ether/THF: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water. Handle under an inert atmosphere at all times.

-

Ethyl Bromide: A toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phenylacetylene: Flammable liquid.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. By following the outlined Grignard-based protocol and purification procedures, researchers can obtain this versatile synthetic intermediate in high purity. The provided spectroscopic data serves as a benchmark for the successful characterization and validation of the final product, ensuring its suitability for subsequent applications in complex molecule synthesis.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Phenylpropargyl Aldehyde Diethyl Acetal

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for phenylpropargyl aldehyde diethyl acetal (IUPAC Name: 3,3-diethoxyprop-1-ynylbenzene), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. We will explore the causality behind experimental choices, interpret spectral data in detail, and provide validated protocols for data acquisition, ensuring a thorough understanding of how these techniques confirm the molecular structure of this versatile compound.

Introduction: The Molecular Profile

This compound, with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol , is a valuable building block in synthetic chemistry.[1][2] Its structure uniquely combines a phenyl-substituted alkyne with a protected aldehyde in the form of a diethyl acetal. This configuration makes it an important precursor for synthesizing a variety of more complex molecules, including isoquinolones and Z-cinnamaldehyde.[3] The acetal group serves as a protecting group for the highly reactive aldehyde, allowing for selective reactions at the alkyne terminus. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses, and this is achieved through a combination of modern spectroscopic techniques. This guide will provide a detailed roadmap for interpreting the characteristic spectral signatures of this compound.

Molecular Structure and Key Functional Groups

The structure of this compound is defined by three key regions: the phenyl ring, the internal alkyne (C≡C), and the diethyl acetal moiety. Each of these groups imparts a unique and identifiable signature in its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

¹H NMR Spectroscopy

Principle & Experimental Protocol Proton (¹H) NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing information about its electronic environment and neighboring atoms.

-

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

-

Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Data Interpretation and Spectrum Analysis The ¹H NMR spectrum of this compound shows distinct signals for the aromatic, acetal, and ethyl protons.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |

| ~7.45 - 7.28 | Multiplet (m) | 5H | - | Aromatic protons (C₆H₅) |

| ~5.45 | Singlet (s) | 1H | - | Acetal proton (-CH(OEt)₂) |

| ~3.75 - 3.55 | Multiplet (m) | 4H | ~7.1 | Methylene protons (-OCH₂CH₃) |

| ~1.25 | Triplet (t) | 6H | ~7.1 | Methyl protons (-OCH₂CH₃) |

-

Aromatic Region (δ 7.45-7.28): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals correspond to the ortho, meta, and para protons.

-

Acetal Proton (δ 5.45): A single proton signal appearing as a singlet around δ 5.45 is a key identifier for the acetal methine proton (-CH (OR)₂). Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms. It appears as a singlet because there are no protons on the adjacent acetylenic carbon to couple with.

-

Ethyl Group Protons (δ 3.75-3.55 and 1.25): The diethyl acetal group is confirmed by two sets of signals. The methylene protons (-OCH₂ CH₃) appear as a multiplet around δ 3.65, integrating to 4 protons. These protons are diastereotopic due to the chiral center at the acetal carbon, leading to a more complex splitting pattern than a simple quartet. The methyl protons (-OCH₂CH₃ ) appear as a clean triplet at approximately δ 1.25, integrating to 6 protons, due to coupling with the adjacent methylene protons (J ≈ 7.1 Hz).

¹³C NMR Spectroscopy

Principle & Experimental Protocol Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and identification of functional groups.

-

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon.

-

Acquisition Parameters: A greater number of scans is required compared to ¹H NMR. The spectral width must be set appropriately (e.g., 0-220 ppm) to capture all carbon signals, from aliphatic to acetylenic and aromatic.

-

Data Interpretation and Spectrum Analysis The ¹³C NMR spectrum provides complementary information, confirming the presence of all 9 unique carbon environments in the molecule (note the symmetry in the ethyl groups and phenyl ring).

| Chemical Shift (δ) / ppm | Assignment |

| ~131.8 | Aromatic C (ortho/meta) |

| ~129.2 | Aromatic C (para) |

| ~128.4 | Aromatic C (ortho/meta) |

| ~122.3 | Aromatic C (ipso) |

| ~92.0 | Acetal Carbon (C H(OEt)₂) |

| ~87.4 | Acetylenic Carbon (-C ≡C-CH) |

| ~84.9 | Acetylenic Carbon (Ph-C ≡C-) |

| ~61.5 | Methylene Carbon (-OC H₂CH₃) |

| ~15.2 | Methyl Carbon (-OCH₂C H₃) |

-

Aromatic & Alkyne Carbons (δ 132-84): Four signals are typically observed for the six phenyl carbons due to symmetry. The acetylenic carbons resonate in a characteristic upfield region (δ 80-90) for sp-hybridized carbons.[4]

-

Acetal Carbon (δ 92.0): The signal for the acetal carbon is highly characteristic, appearing around 90-100 ppm due to being bonded to two electronegative oxygen atoms.[4]

-

Ethyl Group Carbons (δ 61.5 and 15.2): The methylene carbons of the ethoxy groups appear around δ 61.5, while the terminal methyl carbons are found in the typical aliphatic region around δ 15.2.

Infrared (IR) Spectroscopy

Principle & Experimental Protocol Infrared (IR) spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

-

Protocol: IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan the mid-infrared range (4000-400 cm⁻¹). A background scan of the empty salt plates should be taken first and automatically subtracted from the sample spectrum.

-

Data Interpretation and Spectrum Analysis The IR spectrum provides definitive evidence for the key functional groups.

| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode | Assignment |

| ~3060 | Medium | C-H stretch | Aromatic C-H |

| ~2975, 2870 | Strong | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~2237 | Strong, Sharp | C≡C stretch | Internal Alkyne |

| ~1490, 1450 | Medium | C=C stretch | Aromatic Ring |

| ~1120, 1060 | Strong | C-O-C stretch | Acetal |

-

C≡C Stretch (~2237 cm⁻¹): The most diagnostic peak in the spectrum is the sharp, strong absorption corresponding to the carbon-carbon triple bond stretch. Its position indicates an internal, conjugated alkyne.

-

C-O-C Stretches (~1120, 1060 cm⁻¹): The strong, broad absorptions in the "fingerprint region" are characteristic of the C-O single bond stretching vibrations within the acetal group.

-

C-H Stretches (~3060, 2975, 2870 cm⁻¹): The spectrum clearly distinguishes between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).

Mass Spectrometry (MS)

Principle & Experimental Protocol Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

-

Protocol: GC-MS Data Acquisition

-

Sample Introduction: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into a Gas Chromatograph (GC) coupled to a mass spectrometer. The GC separates the sample from any impurities before it enters the ion source.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.[5]

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation and Fragmentation Analysis The mass spectrum confirms the molecular weight and provides structural clues based on the fragmentation pattern. Aromatic acetals are known to produce significant molecular ions.[6]

| m/z (Mass/Charge) | Relative Intensity (%) | Identity of Fragment |

| 204 | ~20 | [M]⁺ (Molecular Ion) |

| 159 | ~75 | [M - OC₂H₅]⁺ |

| 131 | 100 | [M - OC₂H₅ - C₂H₄]⁺ (Base Peak) |

| 103 | ~60 | [C₈H₇]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

-

Molecular Ion ([M]⁺, m/z 204): The presence of a peak at m/z 204 confirms the molecular weight of C₁₃H₁₆O₂.

-

Base Peak (m/z 131): The most abundant fragment (base peak) is observed at m/z 131. This stable ion is formed through a characteristic two-step fragmentation pathway for acetals, as illustrated below.

-

Key Fragmentation Pathway: The primary fragmentation event is the alpha-cleavage and loss of an ethoxy radical (•OC₂H₅, 45 Da) to form the stable oxonium ion at m/z 159. This is followed by the loss of a neutral ethylene molecule (C₂H₄, 28 Da) to yield the highly stable fragment at m/z 131. Further fragmentation can lead to the loss of carbon monoxide (CO) to give the phenylpropargyl cation at m/z 103 and the phenyl cation at m/z 77.

Caption: Proposed EI-MS fragmentation pathway for the compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, identifying the distinct aromatic, acetylenic, and diethyl acetal moieties. IR spectroscopy confirms the presence of the key C≡C triple bond and C-O acetal linkages. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern that is fully consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable fingerprint for verifying the identity and purity of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Deinzer, M. L., & Thomson, T. (1998). Mass Spectrometry of the Acetal Derivatives of Selected GRAS Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (pp. 198-211).

-

SpectraBase. This compound. Wiley-VCH GmbH. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

ChemSynthesis. 3,3-diethoxy-prop-1-ynyl-benzene. Available at: [Link]

-

NIST. Benzene, (3,3-diethoxy-1-propynyl)-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (3,3-Diethoxy-1-propen-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 6142-95-6 [sigmaaldrich.com]

- 3. This compound | 6142-95-6 | FP172324 [biosynth.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Benzene, (3,3-diethoxy-1-propynyl)- [webbook.nist.gov]

- 6. datapdf.com [datapdf.com]

Physical properties of Phenylpropargyl aldehyde diethyl acetal (boiling point, density, solubility)

An In-depth Technical Guide to the Physical Properties of Phenylpropargyl Aldehyde Diethyl Acetal

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 6142-95-6), a versatile building block in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction to this compound

This compound, systematically named 3,3-diethoxyprop-1-ynylbenzene, is an organic compound with the molecular formula C₁₃H₁₆O₂.[1][2][3] Its structure features a phenyl group attached to a propargyl moiety, with the aldehyde functionality protected as a diethyl acetal. This unique combination of a reactive alkyne and a stable, masked aldehyde makes it a valuable intermediate for synthesizing a wide array of complex molecules, including isoquinolones and other heterocyclic systems.[1][2][4] Understanding its physical properties is paramount for its proper handling, storage, and application in synthetic protocols.

Core Physical Properties

The physical characteristics of a compound dictate its behavior in various experimental setups. For this compound, its state as a liquid at room temperature, along with its boiling point, density, and solubility, are critical parameters for its use in organic synthesis.[1][2]

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 99-100 °C | 2 mmHg | [2][5] |

| ~150 °C | Standard Atmospheric Pressure | [1] | |

| 274.1 °C | Not Specified | [4][6][7] | |

| Density | ~0.991 g/mL | 25 °C | [1] |

| Solubility | Insoluble | Water | [1] |

| Soluble | Dichloromethane, Ethanol | [1] |

Expert Insight: The significant variation in reported boiling points highlights the importance of pressure control during distillation. The lower boiling point at reduced pressure (99-100 °C at 2 mmHg) indicates that vacuum distillation is the preferred method for purification to avoid thermal decomposition at higher temperatures.

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

The following protocol outlines a robust method for determining the boiling point of this compound under vacuum, a critical technique for purifying thermally sensitive compounds.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss. The setup includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.

-

Sample Preparation: Place a small volume of this compound and a magnetic stir bar into the round-bottom flask. The stir bar ensures smooth boiling and prevents bumping.

-

System Evacuation: Connect the apparatus to a vacuum pump equipped with a pressure gauge (manometer). Gradually evacuate the system to the desired pressure (e.g., 2 mmHg). A gradual reduction in pressure prevents bumping of the liquid.

-

Heating: Begin heating the flask gently using a heating mantle. The stirring should be initiated to ensure even heat distribution.

-

Observation and Recording: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. Record both the temperature and the pressure from the manometer.

-

Shutdown: Once the distillation is complete or the desired amount of distillate is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Causality Behind Experimental Choices:

-

Short-Path Distillation: Chosen to minimize the surface area and travel distance for the vapor, which is crucial for preventing sample loss of a high-boiling, potentially viscous liquid.

-

Vacuum Application: Necessary to lower the boiling point, thereby preventing potential decomposition that could occur at the higher temperatures required for atmospheric distillation.

-

Stirring: Essential for preventing superheating and ensuring a smooth, controlled boil, which leads to a more accurate boiling point measurement.

Logical Relationships of Physical Properties

The interplay between the physical properties of this compound is crucial for understanding its behavior. The following diagram illustrates these relationships.

Caption: Interrelationship of Physical Properties

Conclusion

A thorough understanding of the physical properties of this compound is fundamental for its successful application in research and development. This guide provides the essential data and procedural insights to empower scientists to utilize this versatile reagent with confidence and precision. The provided protocols and explanations are designed to ensure both the integrity of the experimental outcomes and the safety of the researchers.

References

-

Luminix Health. (n.d.). This compound. Retrieved from [Link]

-

Astech Ireland Ltd. (n.d.). This compound, 500 mg, glass. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-300870) | 6142-95-6 [evitachem.com]

- 2. Buy this compound | 6142-95-6 [smolecule.com]

- 3. This compound | C13H16O2 | CID 64818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6142-95-6 | FP172324 [biosynth.com]

- 5. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL | 6142-95-6 [chemicalbook.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. astechireland.ie [astechireland.ie]

The Alkyne Moiety in Phenylpropargyl Aldehyde Diethyl Acetal: A Hub of Tunable Reactivity for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropargyl aldehyde diethyl acetal is a versatile synthetic intermediate whose utility is fundamentally anchored in the rich and tunable reactivity of its terminal alkyne group. The presence of a phenyl ring and a diethyl acetal moiety introduces a unique electronic and steric environment, modulating the canonical reactions of a terminal alkyne and enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the alkyne's reactivity in this specific molecular context. We will dissect the influence of the substituent groups, delve into the mechanistic underpinnings of key reaction classes—including metal-catalyzed cross-couplings, cycloadditions, and hydration/hydrofunctionalization reactions—and provide field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for chemists aiming to leverage the synthetic potential of this compound in the development of complex molecules, pharmaceutical intermediates, and functional materials.

Introduction: Understanding the Electronic and Steric Landscape

The reactivity of the terminal alkyne in this compound is a nuanced interplay of the electronic and steric contributions of its neighboring functional groups. A thorough understanding of these influences is paramount for predicting and controlling reaction outcomes.

-

The Phenyl Group: The phenyl ring, directly conjugated with the alkyne, exerts a significant electron-withdrawing effect through induction and a resonance-donating or -withdrawing effect depending on the reaction type. This conjugation stabilizes intermediates, such as vinyl cations, which can influence the regioselectivity of addition reactions.

-

The Diethyl Acetal Group: The diethyl acetal, positioned at the propargylic position, primarily imparts steric bulk. This steric hindrance can direct the approach of reagents, influencing stereoselectivity and, in some cases, regioselectivity. Electronically, the oxygen atoms of the acetal are weakly electron-withdrawing.

The interplay of these groups results in a terminal alkyne that is sufficiently activated for a broad range of transformations while possessing a degree of steric shielding that can be exploited for selective synthesis.

Key Reaction Classes and Mechanistic Insights

The alkyne group of this compound serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] For this compound, this reaction provides a powerful method for the construction of complex molecular architectures.

The reaction is typically performed under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The presence of the copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling), necessitating the use of an inert atmosphere.[1] Copper-free Sonogashira protocols have also been developed to mitigate this side reaction.[2]

Mechanism: The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Reductive elimination from this complex yields the coupled product and regenerates the palladium(0) catalyst.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Caption: A typical experimental workflow for a CuAAC reaction.

Hydration and Hydrofunctionalization Reactions

Hydroboration-oxidation of the terminal alkyne in this compound provides a route to aldehydes, following an anti-Markovnikov addition of water across the triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde. To prevent double addition across the alkyne, a sterically hindered borane reagent, such as disiamylborane or 9-BBN, is typically employed. [3] Regioselectivity: The boron atom adds to the terminal, less sterically hindered carbon of the alkyne, leading to the formation of the aldehyde upon oxidation.

Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond, is a powerful method for the synthesis of vinylsilanes. [4]The reaction is typically catalyzed by transition metals, with the choice of catalyst and ligands influencing the regio- and stereoselectivity of the addition. For propargyl systems, directing groups can be employed to achieve high levels of control. For instance, an acetal group can act as a traceless directing group in rhodium-catalyzed hydrosilylation, leading to the formation of α-(E)-vinylsilanes. [5] Quantitative Data for Representative Alkyne Reactions:

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Sonogashira Coupling | This compound | Aryl iodide, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-substituted alkyne | Typically >80% | [1] |

| CuAAC (Click Chemistry) | This compound | Benzyl azide, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 1-Benzyl-4-(...)-1,2,3-triazole | >90% | [6] |

| Hydrosilylation | Propargyl Acetates (as model) | HSiMe₂(OEt), [Rh(nbd)Cl]₂ | α-(E)-vinylsilane | 70-95% | [5] |

| Quinoline Synthesis | Propargylamines (as model) | Pd(OAc)₂, DPEphos, K₂CO₃, Toluene | Substituted Quinoline | up to 93% | [7] |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Self-Validation: The success of the reaction can be confirmed by NMR and mass spectrometry of the purified product. The regioselectivity can be confirmed by 2D NMR techniques (HMBC, NOESY).

Synthesis of Quinolines from Propargyl Precursors

While not a direct reaction of the alkyne in this compound, the conversion of related propargylamines to quinolines highlights the synthetic utility of this structural motif. [7]The following is a general procedure based on a palladium-catalyzed cyclization.

Materials:

-

N-Aryl propargylamine (can be synthesized from the corresponding aldehyde)

-

Palladium(II) acetate (Pd(OAc)₂)

-

DPEphos (Bis(2-diphenylphosphinophenyl)ether)

-

Potassium carbonate (K₂CO₃)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add the N-aryl propargylamine (1.0 equiv), Pd(OAc)₂ (5 mol%), DPEphos (10 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the substituted quinoline. [7]

Conclusion and Future Outlook

The alkyne group in this compound is a remarkably versatile functional handle, offering a gateway to a vast chemical space. The subtle interplay of the phenyl and diethyl acetal substituents provides a unique platform for controlling the outcome of a wide range of organic transformations. From the robust and reliable Sonogashira coupling and CuAAC reactions to the more nuanced hydrofunctionalization pathways, this molecule is a testament to the power of rational molecular design.

Future research in this area will likely focus on the development of novel catalytic systems that offer even greater control over selectivity, as well as the application of this versatile building block in the synthesis of increasingly complex and biologically active molecules. The continued exploration of the reactivity of this and related propargyl systems will undoubtedly lead to new and innovative synthetic methodologies for the advancement of chemical science.

References

-

Auwah Lab. (2019, July 16). Gold Catalysis: Fundamentals and Recent Developments. [Link]

-

MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]

-

PubMed. (2016, October 4). Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. [Link]

-

MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MavMatrix. (n.d.). STUDIES ON ENANTIOSELECTIVE DESYMMETRIZING ALKYNE HYDROSILYLATION. [Link]

-

ACS Publications. (n.d.). Gold-Catalyzed Organic Reactions | Chemical Reviews. [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]

-

baseclick GmbH. (n.d.). Protocols. [Link]

-

ResearchGate. (n.d.). Gold‐catalyzed transformations of propargyl substrates. a) Reactivity.... [Link]

-

National Center for Biotechnology Information. (n.d.). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. [Link]

-

Scribd. (2025, September 23). Click Chemistry | PDF | Chemical Reactions. [Link]

-

PubMed. (2023, June 20). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. [Link]

-

Scribd. (n.d.). Hydrosilylation of Alkynes | PDF | Catalysis | Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne | Journal of the American Chemical Society. [Link]

-

RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

YouTube. (2022, April 16). Regioselectivity in Hydroboration-Oxidation of alkenes; Lecture-1. [Link]

-

ACS Publications. (n.d.). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition | Journal of the American Chemical Society. [Link]

-

Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

-

National Center for Biotechnology Information. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]

-

ResearchGate. (2025, August 7). The Sonogashira Cross-Coupling Reaction of Alkenyl Chlorides with Aliphatic Acetylenes. [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]

Phenylpropargyl Aldehyde Diethyl Acetal: A Cornerstone Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

Phenylpropargyl aldehyde diethyl acetal, a bifunctional molecule featuring a protected aldehyde and a reactive terminal alkyne, has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique structural architecture allows for a diverse range of chemical transformations, enabling the efficient construction of complex molecular frameworks. The acetal moiety serves as a robust protecting group for the aldehyde, permitting extensive manipulation of the alkyne functionality through reactions such as cross-coupling and cycloadditions. Subsequent deprotection unmasks the aldehyde for further elaboration. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound, with a focus on its pivotal role in the synthesis of heterocyclic compounds, including isoquinolones and dihydrofurans, and its utility in metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of a Bifunctional Building Block